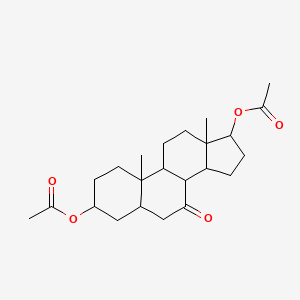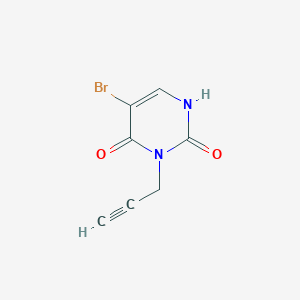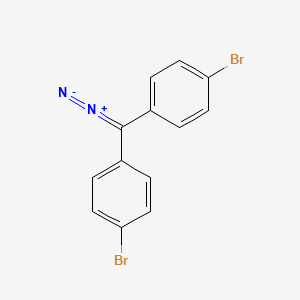
Cobalt--zirconium (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt–zirconium (2/1) is an intermetallic compound composed of cobalt and zirconium in a 2:1 ratio. This compound is known for its unique magnetic properties and is part of a broader class of materials that are being explored for various high-tech applications, including permanent magnets and advanced materials for industrial use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt–zirconium (2/1) can be synthesized through several methods, including vacuum induction melting and melt-spinning. In vacuum induction melting, cobalt and zirconium are melted together in a vacuum to form the desired intermetallic compound. Melt-spinning involves rapidly cooling the molten mixture to form a fine, crystalline structure .
Industrial Production Methods
Industrial production of cobalt–zirconium (2/1) typically involves large-scale vacuum induction melting, followed by controlled cooling to achieve the desired phase and microstructure. This method ensures high purity and uniformity in the final product, which is essential for its applications in high-performance materials .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt–zirconium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of other elements and the specific conditions under which they occur.
Common Reagents and Conditions
Oxidation: Cobalt–zirconium (2/1) can be oxidized in the presence of oxygen at elevated temperatures, forming oxides of cobalt and zirconium.
Reduction: Reduction reactions typically involve hydrogen or other reducing agents to convert oxides back to the metallic state.
Substitution: Substitution reactions can occur with other metals or non-metals, altering the composition and properties of the compound.
Major Products Formed
The major products formed from these reactions include various oxides, hydrides, and substituted intermetallic compounds, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Cobalt–zirconium (2/1) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which cobalt–zirconium (2/1) exerts its effects is primarily related to its unique magnetic and catalytic properties. The compound interacts with various molecular targets and pathways, depending on its specific application. For example, in catalysis, cobalt–zirconium (2/1) facilitates the activation and transformation of reactants through its surface-active sites .
Comparación Con Compuestos Similares
Similar Compounds
Zirconium cobalt (1/2): Another intermetallic compound with different stoichiometry and properties.
Zirconium cobalt hydride (1/2/0.17): A hydride form with unique hydrogen storage capabilities.
Uniqueness
Cobalt–zirconium (2/1) is unique due to its specific ratio of cobalt to zirconium, which imparts distinct magnetic and catalytic properties. This makes it particularly valuable for applications requiring high magnetic performance and catalytic efficiency .
Propiedades
Número CAS |
12052-53-8 |
|---|---|
Fórmula molecular |
Co2Zr |
Peso molecular |
209.09 g/mol |
Nombre IUPAC |
cobalt;zirconium |
InChI |
InChI=1S/2Co.Zr |
Clave InChI |
LFRHLPSISJTDND-UHFFFAOYSA-N |
SMILES canónico |
[Co].[Co].[Zr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,2'-Methylenebis[4-(hydroxymethyl)-6-methylphenol]](/img/structure/B14712419.png)

![Dimethylbis[(prop-2-en-1-yl)oxy]silane](/img/structure/B14712430.png)

![[(4-Chlorophenyl)(nitroso)amino]acetic acid](/img/structure/B14712451.png)





